Carboxyatractylate

Vue d'ensemble

Description

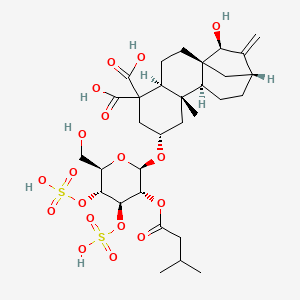

Le carboxyatractyloside est un glycoside diterpénique hautement toxique qui inhibe la translocase ADP/ATP. Il est beaucoup plus puissant que son analogue, l'atractyloside, pour inhiber la phosphorylation oxydative . Ce composé se trouve dans certaines plantes, telles que les espèces de Xanthium et l'Atractylis gummifera, et a été associé à des cas graves d'empoisonnement chez l'homme et le bétail .

Mécanisme D'action

Target of Action

Carboxyatractylate, also known as Carboxyatractyloside, primarily targets the ADP/ATP translocase 1 . This protein plays a crucial role in the transport of ADP into mitochondria and ATP out of mitochondria .

Mode of Action

This compound acts as an inhibitor of the ADP/ATP translocase 1 . It binds to this translocase, thereby inhibiting the exchange of ADP and ATP across the mitochondrial membrane . This interaction results in a decrease in the respiration rate and an increase in the membrane potential .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway in mitochondria . By inhibiting the ADP/ATP translocase 1, it disrupts the normal flow of ADP and ATP across the mitochondrial membrane. This disruption can lead to a decrease in ATP production and an increase in the membrane potential .

Result of Action

The molecular effect of this compound’s action is the inhibition of the ADP/ATP translocase 1, leading to a decrease in the respiration rate and an increase in the membrane potential . On a cellular level, this can lead to a decrease in ATP production, potentially affecting cellular energy levels and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to affect the uncoupling activity of this compound on palmitate-induced uncoupling in liver mitochondria . Furthermore, the concentration of other compounds, such as palmitate, can also influence the inhibitory effect of this compound .

Analyse Biochimique

Biochemical Properties

Carboxyatractylate interacts with several enzymes and proteins, notably the ATP/ADP-antiporter, a crucial component in cellular respiration . The degree of inhibition of the ATP/ADP-antiporter by this compound coincides with the arresting of state 3 respiration . The interaction between this compound and the ATP/ADP-antiporter is believed to be involved in the uncoupling of low concentrations of fatty acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the ATP/ADP-antiporter, affecting mitochondrial respiration . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the ATP/ADP-antiporter . It inhibits the ATP/ADP-antiporter, which in turn affects the mitochondrial respiration process . This interaction leads to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving the ATP/ADP-antiporter . The inhibiting concentration of this compound coincides with the arresting of state 3 respiration

Metabolic Pathways

This compound is involved in the metabolic pathway of the ATP/ADP-antiporter . It interacts with this enzyme, affecting the mitochondrial respiration process . This interaction could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is believed to interact with the ATP/ADP-antiporter, influencing its transport and distribution within cells . This interaction could potentially affect the localization or accumulation of the ATP/ADP-antiporter within cells.

Subcellular Localization

Given its interaction with the ATP/ADP-antiporter, it is likely that it is localized in the mitochondria where this enzyme is found

Méthodes De Préparation

Le carboxyatractyloside peut être isolé à partir de sources naturelles telles que le Xanthium sibiricum et l'Atractylis gummifera . La préparation implique l'extraction du composé à partir de la matière végétale, suivie de processus de purification tels que la chromatographie liquide haute performance (HPLC) . Les voies de synthèse du carboxyatractyloside sont complexes et impliquent plusieurs étapes, notamment des réactions de glycosylation et de sulfonation

Analyse Des Réactions Chimiques

Le carboxyatractyloside subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier la partie glycoside, mais les voies détaillées ne sont pas étudiées de manière approfondie.

Substitution : Des réactions de substitution peuvent se produire au niveau des parties glycoside ou diterpénique, conduisant à divers analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs et des nucléophiles. Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants impliqués.

4. Applications de la recherche scientifique

Le carboxyatractyloside a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier la fonction mitochondriale et la translocase ADP/ATP.

Biologie : Le composé est utilisé dans la recherche sur la transition de perméabilité mitochondriale et l'apoptose.

5. Mécanisme d'action

Le carboxyatractyloside exerce ses effets en inhibant la translocase ADP/ATP dans la membrane mitochondriale interne . Cette inhibition empêche l'échange d'ADP et d'ATP à travers la membrane mitochondriale, perturbant la phosphorylation oxydative et conduisant à la mort cellulaire . Le composé stabilise le site de liaison des nucléosides de la translocase du côté cytoplasmique, bloquant la synthèse d'ATP et favorisant la transition de perméabilité mitochondriale .

Applications De Recherche Scientifique

Carboxyatractyloside has several scientific research applications:

Comparaison Avec Des Composés Similaires

Le carboxyatractyloside est souvent comparé à l'atractyloside et à l'acide bongkrekique :

Atractyloside : Les deux composés inhibent la translocase ADP/ATP, mais le carboxyatractyloside est environ dix fois plus puissant.

Acide bongkrekique : Comme le carboxyatractyloside, l'acide bongkrekique inhibe la translocase ADP/ATP, mais par un mécanisme de liaison différent.

D'autres composés similaires comprennent divers glycosides diterpéniques et diterpénoïdes kauranes, qui partagent des similitudes structurales et des activités biologiques .

Propriétés

IUPAC Name |

(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATIOBERWBDY-LNQSNDDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-30-5, 77228-71-8 | |

| Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYATRACTYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2611693.png)

![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)

![3-benzyl-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2611697.png)

![(4Z)-3-tert-butyl-4-[(naphthalen-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2611698.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2611700.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)

![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2611708.png)

![1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2611711.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611714.png)